N-(3-(5-(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Description
This compound features a pyrazoline core substituted with a 4-fluorophenyl group at position 5 and a tosyl (p-toluenesulfonyl) group at position 1. Its molecular weight and stereoelectronic properties are critical for biological activity, particularly in kinase inhibition or anti-inflammatory applications.
Properties
IUPAC Name |
N-[3-[3-(4-fluorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O4S2/c1-3-33(29,30)27-21-6-4-5-19(15-21)23-16-24(18-9-11-20(25)12-10-18)28(26-23)34(31,32)22-13-7-17(2)8-14-22/h4-15,24,27H,3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOIEOAUUHGVLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Pyrazoles
are heterocyclic chemical compounds with a natural or a synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs.
Target of action
, which can be helpful in developing new useful derivatives.
Mode of action
The mode of action of pyrazoles can vary depending on the specific compound and its targets. For example, some pyrazoles have been patented as hepatic cancer (HePG-2) agents, and celecoxib is a commercial drug with cyclooxygenase-2 inhibitory activity.
Biochemical pathways
Pyrazoles can affect a variety of biochemical pathways depending on their specific targets and mode of action.
Pharmacokinetics
Moreover, the fluorine substitution can be used to increase the binding affinity of the protein–ligand complex.
Result of action
Pyrazoles in general have been found to have a variety of biological activities, including antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions.
Action environment
The stability of the c-f bond in fluorinated compounds can potentially influence these factors.
Biological Activity
N-(3-(5-(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and structure-activity relationships based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazole core substituted with a tosyl group and a fluorophenyl moiety. The sulfonamide functional group enhances its solubility and biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrazole have shown inhibition against various cancer cell lines, including breast and lung cancer cells. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Apoptosis induction |
| A549 (Lung Cancer) | 12.3 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The presence of the tosyl group may contribute to its ability to disrupt bacterial cell membranes.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases.
Case Study 1: Synthesis and Characterization
A study focused on synthesizing similar pyrazole derivatives reported high yields (up to 90%) using simple reaction conditions, confirming the structural integrity through NMR and X-ray crystallography . The study emphasized the importance of substituents like tosyl and fluorophenyl in enhancing biological activity.
Case Study 2: In Vivo Efficacy
Another investigation assessed the in vivo efficacy of related compounds in murine models of cancer. Results indicated significant tumor reduction compared to control groups, supporting the compound's potential as an anticancer agent .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Pharmacokinetic Profiles
- Target Compound : Ethanesulfonamide enhances solubility compared to methylsulfonamide analogues, supporting oral bioavailability. Tosyl group resists CYP450-mediated degradation .
- Derivatives : α-Halogenated ketone intermediates (e.g., 2i, 2j) may improve synthetic yield but introduce reactive electrophiles, raising toxicity concerns .
- Compound 26/27 : Propyl-linked sulfonamides in Compound 27 prolong half-life but reduce renal clearance due to increased molecular weight .
Q & A
Q. What methodological approaches are recommended for synthesizing this compound with high purity?
The synthesis of sulfonamide-containing pyrazoline derivatives typically involves multi-step reactions. For example, coupling a pre-functionalized pyrazole intermediate with a sulfonamide group under nucleophilic substitution conditions. Key steps include:
- Refluxing intermediates with sodium ethoxide in absolute ethanol to promote cyclization (e.g., 10 h at room temperature for α-halogenated ketone coupling) .
- Purification via recrystallization using ethanol or CHCl₃/petroleum ether mixtures to isolate high-purity crystals .
- Yield optimization by adjusting stoichiometry (e.g., 1:1 molar ratio of triazole to α-halogenated ketone) and reaction duration .
Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | NaOEt, ethanol, 10 h, RT | 60–76% |
| Sulfonylation | Sulfonyl chloride, DMSO, 12 h, 80°C | 50–85% |
| Purification | Recrystallization (EtOH or CHCl₃) | >95% |
Q. How can single-crystal X-ray diffraction (SC-XRD) validate the compound’s structure?
SC-XRD is the gold standard for confirming molecular geometry. Critical steps include:
- Data collection using a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) .
- Structure solution with SHELXD (direct methods) and refinement via SHELXL (full-matrix least-squares on F²) .
- Validation using tools like PLATON to check for missed symmetry, twinning, or solvent-accessible voids .
Example Crystal Data from Analogous Structures
| Parameter | Value (Monoclinic P2₁/c) |
|---|---|
| a, b, c (Å) | 6.5449, 26.1030, 14.3818 |
| β (°) | 100.604 |
| V (ų) | 2415.0 |
| R factor | 0.056 |
Q. What spectroscopic techniques resolve structural ambiguities in this compound?
Combine ¹H/¹³C NMR (e.g., δ 7.71 ppm for aromatic protons) and HRMS (e.g., [M + Na]⁺ at m/z 589.1129) for functional group identification . Discrepancies between spectroscopic and crystallographic data (e.g., bond lengths) require cross-validation via DFT calculations or temperature-dependent NMR to assess dynamic effects .
Advanced Research Questions
Q. How can conformational analysis elucidate the compound’s bioactive conformation?
Advanced approaches include:
- Dihedral angle analysis from SC-XRD data (e.g., pyrazole ring torsion angles ≈ 5–10°) to identify steric constraints .
- Molecular dynamics simulations to model solvent effects on conformation.
- Overlay studies with pharmacophore models of related bioactive pyrazolines (e.g., COX-2 inhibitors) .
Q. What strategies address low diastereomeric ratios during synthesis?
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) to separate enantiomers.
- NMR-based diastereomer differentiation using NOESY (e.g., cross-peaks for proximal protons in specific stereoisomers) .
- Crystallization-induced asymmetric transformation to enrich desired diastereomers .
Q. How are anisotropic displacement parameters refined in SHELXL, and what errors arise?
- Refinement protocol :
Assign anisotropic ADPs to non-H atoms using the ANIS command.
Apply restraints (e.g., DELU, SIMU) to prevent overparameterization .
- Common errors :
- Over-refinement due to poor data resolution (I/σ(I) < 2).
- Misinterpretation of thermal motion as disorder (resolved via
TWINorPARTcommands) .
Data Contradiction Analysis
Q. How to resolve discrepancies between calculated and observed NMR chemical shifts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
